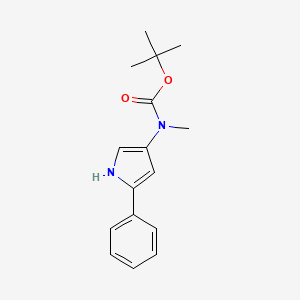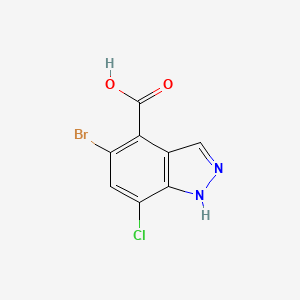![molecular formula C18H15NO2 B11847006 2-[4-(Dimethylamino)phenyl]naphthalene-1,4-dione CAS No. 54717-53-2](/img/structure/B11847006.png)
2-[4-(Dimethylamino)phenyl]naphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(Dimethylamino)phenyl]naphthalene-1,4-dione is an organic compound with the molecular formula C18H15NO2 It is known for its unique structural properties, which include a naphthalene core substituted with a dimethylamino group on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Dimethylamino)phenyl]naphthalene-1,4-dione typically involves the reaction of 4-(dimethylamino)benzaldehyde with 1,4-naphthoquinone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the solvent used is often ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as vanadium pentoxide can be used to facilitate the reaction, and advanced purification techniques like recrystallization or chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
2-[4-(Dimethylamino)phenyl]naphthalene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the naphthoquinone moiety to hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles such as amines or thiols can be used for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and other aromatic derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
2-[4-(Dimethylamino)phenyl]naphthalene-1,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-[4-(Dimethylamino)phenyl]naphthalene-1,4-dione involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions in biological systems. It may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
1,4-Naphthoquinone: A structurally related compound with similar redox properties.
2-(Dimethylamino)naphthalene-1,4-dione: Another naphthoquinone derivative with a dimethylamino group.
4-(Dimethylamino)benzaldehyde: A precursor in the synthesis of 2-[4-(Dimethylamino)phenyl]naphthalene-1,4-dione.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a naphthoquinone core with a dimethylamino group makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
54717-53-2 |
|---|---|
分子式 |
C18H15NO2 |
分子量 |
277.3 g/mol |
IUPAC名 |
2-[4-(dimethylamino)phenyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C18H15NO2/c1-19(2)13-9-7-12(8-10-13)16-11-17(20)14-5-3-4-6-15(14)18(16)21/h3-11H,1-2H3 |
InChIキー |
AAKKPLQOFHNLCZ-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


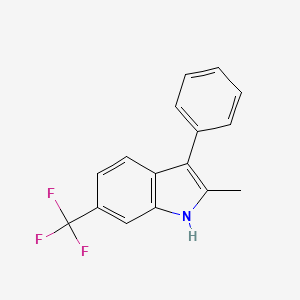

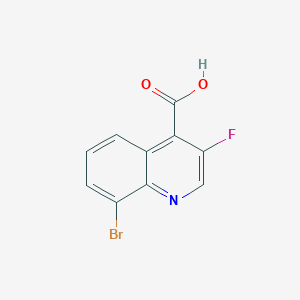
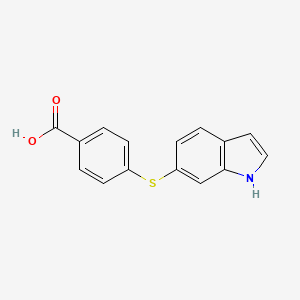


![1-[(2-Hydroxy-5-methylanilino)methylidene]naphthalen-2-one](/img/structure/B11846963.png)
![2-[2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)phenyl]ethan-1-ol](/img/structure/B11846970.png)
